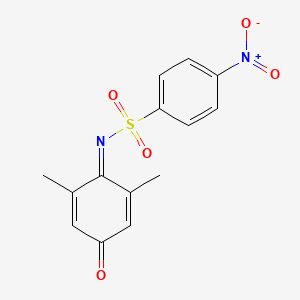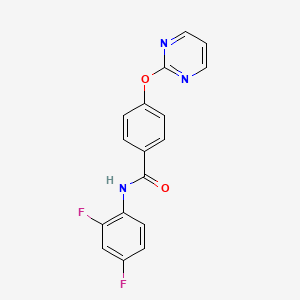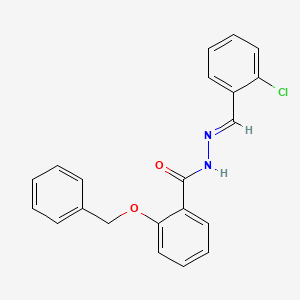
N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethoxybenzamide is a synthetic compound with potential applications in various fields of chemistry and medicine. While specific studies on this exact compound may be limited, research on similar compounds provides valuable insights into its possible characteristics and applications.
Synthesis Analysis
The synthesis of related compounds typically involves acylation reactions and the use of specific reagents to introduce various functional groups. For example, the synthesis process can include reactions with benzoylchloride in a suitable solvent like tetrahydrofuran (THF) and characterization through NMR and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determination can be carried out using single-crystal X-ray diffraction and DFT calculations. This helps in understanding the bond lengths, bond angles, and dihedral angles, which are crucial for the compound's chemical behavior and interaction with other molecules (Karabulut et al., 2014).
Chemical Reactions and Properties
Related compounds exhibit various chemical reactions, such as the formation of pyrazoline derivatives and reactions with hydrazine hydrate, leading to different pharmacological activities. These reactions are critical for modifying the chemical structure and achieving desired properties and activities (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, can significantly influence the compound's applications. These properties are typically assessed through experimental methods like X-ray crystallography and spectroscopic analysis (Galal et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other chemical entities, define the compound's utility in various applications. These properties can be elucidated through spectroscopic methods and chemical reactivity studies (Galal et al., 2018).
科学的研究の応用
Molecular Interactions and Structural Analysis
- Molecular Structure and Intermolecular Interactions : A study by Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound. They analyzed its structure using X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry, particularly concerning dihedral angles and rotational conformations of aromatic rings.
Applications in Natural Product Research
- Natural Product Derivatives : Xia et al. (2011) identified new compounds related to N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethoxybenzamide in a mangrove endophytic fungus. These compounds showed moderate antitumor and antimicrobial activities, indicating potential applications in medicinal chemistry and natural product research. (Xia et al., 2011)
Biochemical Analysis and Pharmacology
- Sigma-2 Receptor Probes : A study by Xu et al. (2005) developed radiolabeled analogues of N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide. These compounds demonstrated high affinity for sigma-2 receptors, suggesting their utility in studying these receptors in vitro. (Xu et al., 2005)
Synthetic and Antimicrobial Studies
- Synthesis and Antimicrobial Screening : Desai et al. (2013) synthesized N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds were screened for antibacterial activity, indicating potential for developing new antimicrobial agents. (Desai et al., 2013)
Neuropharmacology and Neuroleptic Agents
- Antidopaminergic Properties : Research by de Paulis et al. (1985) on substituted 6-methoxysalicylamides, structurally related to N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethoxybenzamide, revealed potent blockers of dopamine receptors. This research provides insights into the development of neuroleptic agents. (de Paulis et al., 1985)
特性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-10-5-15(16(23-4)9-14(10)18)19-17(20)11-6-12(21-2)8-13(7-11)22-3/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRDLGWCZAGWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3,5-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)



![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)
![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)
![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)



![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)


![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)